Meropenem-d6: A Technical Guide to its Chemical Structure, Properties, and Analysis
Meropenem-d6: A Technical Guide to its Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meropenem (B701) is a broad-spectrum carbapenem (B1253116) antibiotic highly effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its deuterated analog, Meropenem-d6, serves as an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the quantification of meropenem in biological matrices using mass spectrometry-based methods.[2][3] This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to Meropenem-d6.
Chemical Structure and Properties
Meropenem-d6 is a stable isotope-labeled version of meropenem, where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule with a higher molecular weight, which allows for its differentiation from the unlabeled drug in mass spectrometric analysis, without significantly altering its chemical properties.
The systematic IUPAC name for Meropenem-d6 is (4R,5S,6S)-3-[[(3S,5S)-5-[[di(methyl-d3)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid.[4]
Table 1: Physicochemical Properties of Meropenem-d6
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₉D₆N₃O₅S | [4][5][6] |
| Molecular Weight | 389.50 g/mol | [2][5][6] |
| CAS Number | 1217976-95-8 | [5][6] |
| Appearance | Off-white to light yellow solid powder | [5] |
| Solubility | Slightly soluble in Methanol | [4] |
| Exact Mass | 389.189 g/mol | [5] |
Mechanism of Action
Meropenem, and by extension Meropenem-d6, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][7] The primary targets are penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[7] Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic stress.
By binding to and inactivating PBPs, meropenem disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[7]
Caption: Mechanism of action of Meropenem.
Experimental Protocols
Synthesis of Meropenem-d6
A detailed, publicly available, step-by-step protocol for the synthesis of Meropenem-d6 is not readily found in peer-reviewed literature. However, based on the synthesis of 14C labeled meropenem, a plausible synthetic route would involve the use of deuterated dimethylamine (B145610) hydrochloride as a precursor. The general synthesis of meropenem involves the coupling of a protected carbapenem core with a side chain. In the case of Meropenem-d6, the side chain would be synthesized using dimethylamine-d6.
A representative, conceptual workflow for the synthesis is presented below. This is a generalized scheme and would require optimization of reaction conditions, purification, and characterization at each step.
Caption: Conceptual workflow for Meropenem-d6 synthesis.
Quantification of Meropenem using Meropenem-d6 by LC-MS/MS
Meropenem-d6 is commonly used as an internal standard for the accurate quantification of meropenem in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
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To a 100 µL aliquot of plasma, add 100 µL of an internal standard working solution of Meropenem-d6 in a suitable solvent (e.g., water or methanol).[2]
-
Perform protein precipitation by adding a sufficient volume of a precipitating agent (e.g., acetonitrile).[3]
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Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
LC-MS/MS Conditions:
Table 2: Example LC-MS/MS Parameters for Meropenem Analysis
| Parameter | Condition | Reference(s) |
| LC Column | C18 or C8 reverse-phase column | [2][3] |
| Mobile Phase A | 0.1% Formic acid in water | [3] |
| Mobile Phase B | Acetonitrile | [3] |
| Flow Rate | Typically 0.2-0.5 mL/min | [2] |
| Injection Volume | 5-20 µL | [2][3] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [2] |
| Mass Transitions (MRM) | Meropenem: m/z 384.1 -> 141.1 | [8][9] |
| Meropenem-d6: m/z 390.2 -> 147.1 | [8][9] |
Data Analysis: The concentration of meropenem in the sample is determined by calculating the peak area ratio of the analyte (meropenem) to the internal standard (Meropenem-d6) and comparing this ratio to a calibration curve prepared with known concentrations of meropenem.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
Meropenem-d6 is an essential analytical tool for researchers and drug development professionals working with meropenem. Its well-defined chemical structure and properties, coupled with its utility as an internal standard, enable accurate and precise quantification in complex biological matrices. The experimental protocols outlined in this guide provide a foundation for the application of Meropenem-d6 in preclinical and clinical research settings.
References
- 1. Preliminary Investigation [bio-protocol.org]
- 2. Determination of Meropenem in Bacterial Media by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Studies on the structures of meropenem(SM-7338) and it's primary metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of meropenem in plasma by high-performance liquid chromatography and a microbiological method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of meropenem levels in human serum by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of labeled meropenem for the analysis of M. tuberculosis transpeptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast and Sensitive Method for Simultaneous Quantification of Meropenem and Vaborbactam in Human Plasma Microsamples by Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
